molecular formula C10H10Os B072493 Bis(cyclopentadienyl)osmium CAS No. 1273-81-0

Bis(cyclopentadienyl)osmium

Cat. No.: B072493
CAS No.: 1273-81-0
M. Wt: 320.4 g/mol
InChI Key: RMYKEUKAFJLONI-UHFFFAOYSA-N
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Description

Bis(cyclopentadienyl)osmium, also known as osmocene, is an organometallic compound with the formula (C₅H₅)₂Os. It belongs to the class of metallocenes, which are characterized by a metal atom sandwiched between two cyclopentadienyl rings. This compound is notable for its stability and unique chemical properties, making it a subject of interest in various fields of research.

Safety and Hazards

While specific safety and hazard information for Bis(cyclopentadienyl)osmium is not available, similar compounds are known to be highly toxic and may be fatal if inhaled, ingested, or absorbed through the skin . Effects of contact or inhalation may be delayed . Fire may produce irritating, corrosive, and/or toxic gases .

Future Directions

Bis(cyclopentadienyl)osmium and similar compounds have potential applications in homogeneous catalysis, photophysics, bioelectrocatalysis, and are studied as anticancer agents . They also have potential uses in solar energy and water treatment applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bis(cyclopentadienyl)osmium typically involves the reaction of osmium tetroxide with cyclopentadiene in the presence of a reducing agent. One common method is the reduction of osmium tetroxide with sodium amalgam in the presence of cyclopentadiene, resulting in the formation of this compound .

Industrial Production Methods: Industrial production of this compound is less common due to the rarity and high cost of osmium. the methods used in laboratory synthesis can be scaled up for industrial purposes, involving similar reaction conditions and reagents.

Chemical Reactions Analysis

Types of Reactions: Bis(cyclopentadienyl)osmium undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: Bis(cyclopentadienyl)osmium is unique due to the presence of osmium, which imparts distinct chemical and physical properties. Osmium’s high atomic weight and density contribute to the stability and reactivity of the compound, making it suitable for specialized applications in catalysis and materials science .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Bis(cyclopentadienyl)osmium involves the reaction of cyclopentadiene with osmium tetroxide in the presence of a reducing agent.", "Starting Materials": [ "Cyclopentadiene", "Osmium tetroxide", "Reducing agent (e.g. sodium borohydride)" ], "Reaction": [ "Mix cyclopentadiene and osmium tetroxide in a solvent such as dichloromethane", "Add the reducing agent slowly to the mixture while stirring", "Heat the mixture under reflux for several hours", "Allow the mixture to cool and filter off any solid impurities", "Evaporate the solvent to obtain Bis(cyclopentadienyl)osmium as a dark red solid" ] }

CAS No.

1273-81-0

Molecular Formula

C10H10Os

Molecular Weight

320.4 g/mol

IUPAC Name

cyclopenta-1,3-diene;osmium(2+)

InChI

InChI=1S/2C5H5.Os/c2*1-2-4-5-3-1;/h2*1-5H;/q2*-1;+2

InChI Key

RMYKEUKAFJLONI-UHFFFAOYSA-N

SMILES

C1C=CC=[C-]1.C1C=CC=[C-]1.[Os+2]

Canonical SMILES

[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Os+2]

1273-81-0

Pictograms

Irritant

Synonyms

osmocen
osmocene

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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